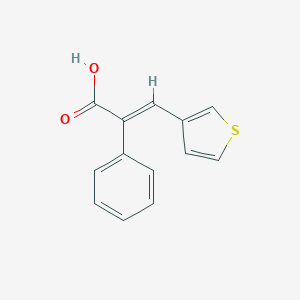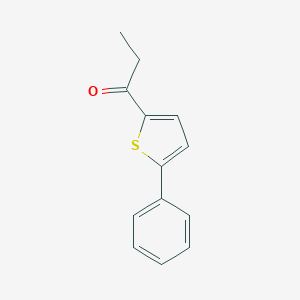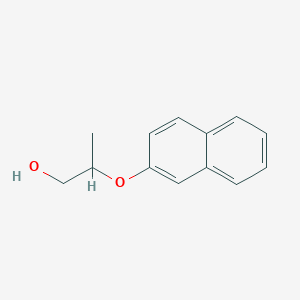![molecular formula C14H19BrO2S B428906 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide](/img/structure/B428906.png)
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a bromine atom, an ethyl group, multiple methyl groups, and a prop-1-ynyl group attached to a thiatricycloheptane core. The presence of sulfur in the tricyclic ring system and the bromine atom contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. The synthetic route typically starts with the construction of the thiatricycloheptane core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom, ethyl group, methyl groups, and prop-1-ynyl group through a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
化学反应分析
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the tricyclic ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the alkyne group. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.
相似化合物的比较
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide: Lacks the ethyl and prop-1-ynyl groups, resulting in different reactivity and applications.
1-Bromo-7-ethyl-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide:
1-Bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane: Lacks the dioxide functionality, leading to different oxidation states and reactivity.
These comparisons highlight the uniqueness of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[221
属性
分子式 |
C14H19BrO2S |
|---|---|
分子量 |
331.27g/mol |
IUPAC 名称 |
1-bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3位6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide |
InChI |
InChI=1S/C14H19BrO2S/c1-6-8-10-11(3)9(7-2)14(15)12(10,4)13(14,5)18(11,16)17/h9-10H,7H2,1-5H3 |
InChI 键 |
IZMOMVHASBKFLY-UHFFFAOYSA-N |
SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
规范 SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4,10,11-Tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B428828.png)
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B428831.png)

![Ethyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428834.png)

![1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-hexanone](/img/structure/B428841.png)
![4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428842.png)
![2-methyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428844.png)
![5-methyl-2-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B428845.png)
![9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428846.png)
